molecular formula C15H15NO5S B14703780 (3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate CAS No. 25238-25-9

(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate

Katalognummer: B14703780
CAS-Nummer: 25238-25-9
Molekulargewicht: 321.3 g/mol
InChI-Schlüssel: JOWJUFBTBSSNTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a nitro group and a sulfonate group attached to a phenyl ring, which is further substituted with a propan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene derivatives. One efficient method for the sulfonation of nitrobenzene involves using sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions . The reaction conditions, such as the molar ratio of reactants, reaction temperature, and liquid hourly space velocity, are optimized to achieve high conversion rates and yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactors to ensure efficient and safe reactions. The use of microreactors allows for precise control over reaction parameters, leading to improved safety and reduced reaction times compared to traditional batch methods .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while substitution reactions can produce various sulfonate derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate involves its reactive functional groups. The nitro group can undergo reduction to form amines, which can interact with various biological targets. The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives that may exhibit specific biological activities. The molecular targets and pathways involved depend on the specific derivatives and their interactions with biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenyl 2-nitrobenzenesulfonate: Similar structure but lacks the propan-2-yl group.

    (3-Methylphenyl) 2-nitrobenzenesulfonate: Similar structure with a methyl group instead of a propan-2-yl group.

    (3-Ethylphenyl) 2-nitrobenzenesulfonate: Similar structure with an ethyl group instead of a propan-2-yl group.

Uniqueness

(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature may provide distinct advantages in specific chemical reactions and applications compared to its similar compounds.

Eigenschaften

CAS-Nummer

25238-25-9

Molekularformel

C15H15NO5S

Molekulargewicht

321.3 g/mol

IUPAC-Name

(3-propan-2-ylphenyl) 2-nitrobenzenesulfonate

InChI

InChI=1S/C15H15NO5S/c1-11(2)12-6-5-7-13(10-12)21-22(19,20)15-9-4-3-8-14(15)16(17)18/h3-11H,1-2H3

InChI-Schlüssel

JOWJUFBTBSSNTD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.